

# Application of magnesium in the development of lightweight alloys

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## Compound of Interest

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## Application Notes and Protocols: Magnesium in Lightweight Alloys

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **magnesium** in the development of lightweight alloys. It includes detailed application notes, experimental protocols, and quantitative data to support research and development in the automotive, aerospace, and biomedical fields.

### Application Notes

**Magnesium**, the lightest of all structural metals, presents a compelling option for lightweighting applications where weight reduction is a critical design element.<sup>[1]</sup> With a density approximately two-thirds that of aluminum and one-quarter that of steel, **magnesium** alloys offer a significant strength-to-weight ratio.<sup>[2][3][4]</sup> This characteristic is particularly advantageous in the automotive and aerospace industries, contributing to improved fuel efficiency and reduced emissions.<sup>[5][6][7]</sup> In the biomedical field, **magnesium** alloys are explored as biodegradable implant materials due to their biocompatibility and mechanical properties that mimic human bone, potentially avoiding the need for secondary removal surgeries.<sup>[8][9][10]</sup>

However, the widespread application of **magnesium** alloys is often hindered by challenges such as a high corrosion rate and limited formability at room temperature due to its hexagonal close-packed (HCP) crystal structure.<sup>[11][12]</sup> To overcome these limitations, research has focused on alloying with elements like aluminum, zinc, manganese, and rare earths, as well as developing advanced processing techniques.

#### Key Applications:

- **Automotive:** **Magnesium** alloys are utilized in components like instrument panels, steering wheels, seat frames, and gearbox casings to reduce vehicle weight.<sup>[1][5][13]</sup>
- **Aerospace:** The low density of **magnesium** alloys makes them suitable for aircraft components, contributing to weight savings and improved performance.<sup>[6][7]</sup> High-performance alloys like Elektron 21 are used in aerospace applications.<sup>[6]</sup>
- **Biomedical:** Biodegradable **magnesium**-based implants for orthopedic applications are a significant area of research, offering the potential for bone fixation devices that dissolve as the bone heals.<sup>[8][9][14][15]</sup>
- **Electronics:** **Magnesium**'s light weight and good electromagnetic shielding properties make it suitable for casings of laptops, cameras, and mobile phones.
- **Sports Equipment:** The high specific strength and damping capacity of **magnesium** alloys are leveraged in products like bicycle frames, tennis rackets, and archery bow handles.<sup>[1]</sup>

## Quantitative Data

The mechanical and corrosion properties of **magnesium** alloys are highly dependent on their composition and processing. The following tables summarize typical quantitative data for common **magnesium** alloys.

Table 1: Mechanical Properties of Common **Magnesium** Alloys

Alloy Designation	Temper	Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)	Hardness (Brinell)
AZ31B	H24 (Wrought)	290	220	15	55
AZ91D	F (As Cast)	230	160	3	63
AM60B	F (As Cast)	220	130	6	65
ZK60A	T5 (Wrought)	365	295	11	78
WE43	T6 (Cast)	250	175	2	75

Data compiled from multiple sources.

Table 2: Corrosion Performance of Selected **Magnesium** Alloys

Alloy	Environment	Corrosion Rate (mm/year)
High-Purity AZ91	ASTM B117 Salt Spray	0.25 - 0.5
AM60	ASTM B117 Salt Spray	0.3 - 0.7
Pure Magnesium	3% NaCl Solution	> 10
AZ31	Rural Atmosphere	< 0.01
AZ31	Marine Atmosphere	0.1 - 0.2

Corrosion rates are highly dependent on the specific test conditions and exposure environment.[\[16\]](#)

## Experimental Protocols

Detailed methodologies for key experiments in the development and characterization of **magnesium** alloys are provided below.

### Protocol 1: Alloy Preparation - Die Casting

This protocol outlines the general steps for producing **magnesium** alloy components using the high-pressure die casting process.

#### 1. Alloy Melting:

- Melt the desired **magnesium** alloy ingots in a furnace at a controlled temperature, typically between 650°C and 750°C.
- Use a protective atmosphere, such as a mixture of sulfur hexafluoride (SF6) and carbon dioxide (CO2) or argon, to prevent oxidation and burning of the molten **magnesium**.[\[17\]](#)

#### 2. Die Preparation:

- Preheat the steel die to a temperature between 150°C and 300°C to ensure proper metal flow and prevent premature solidification.
- Apply a lubricant to the die surfaces to facilitate the ejection of the cast part and to protect the die.

#### 3. Injection:

- Transfer the molten **magnesium** alloy to the shot sleeve of the die-casting machine.
- Inject the molten metal into the die cavity under high pressure (typically 35-140 MPa) and at a high speed.[\[5\]](#)

#### 4. Solidification and Cooling:

- Allow the molten alloy to solidify rapidly within the die. The cooling rate is critical in determining the microstructure and mechanical properties of the final component.

#### 5. Ejection:

- Once solidified, open the die and eject the casting using ejector pins.

#### 6. Trimming:

- Remove any excess material, such as the gate, runners, and flash, from the casting.

## Protocol 2: Heat Treatment - Precipitation Hardening (T6 Temper)

This protocol describes the T6 temper process, which involves solution heat treatment followed by artificial aging to improve the strength and hardness of **magnesium** alloys like AZ91.

#### 1. Solution Heat Treatment:

- Place the **magnesium** alloy castings in a furnace.
- Heat the castings to a temperature range of 410-430°C and hold for a sufficient time (e.g., 8-24 hours) to dissolve the  $\beta$ -phase (Mg<sub>17</sub>Al<sub>12</sub>) precipitates into the  $\alpha$ -**magnesium** matrix, creating a supersaturated solid solution.[\[13\]](#)[\[18\]](#)
- Quench the castings in air or a suitable liquid medium to room temperature to retain the supersaturated solid solution.[\[18\]](#)

#### 2. Artificial Aging:

- Reheat the solution-treated castings to a lower temperature, typically between 150°C and 220°C.[\[13\]](#)[\[18\]](#)
- Hold the castings at this temperature for a specific duration (e.g., 4-16 hours) to allow for the controlled precipitation of fine, uniformly distributed  $\beta$ -phase particles within the  $\alpha$ -matrix.
- The size and distribution of these precipitates are crucial for achieving the desired increase in hardness and strength.
- Cool the aged castings to room temperature.

## Protocol 3: Mechanical Testing - Tensile Testing (ASTM E8/E8M)

This protocol follows the ASTM E8/E8M standard for determining the tensile properties of **magnesium** alloys.[\[2\]](#)[\[8\]](#)[\[14\]](#)[\[19\]](#)

#### 1. Specimen Preparation:

- Machine test specimens from the **magnesium** alloy material into a standard "dog-bone" shape with specified dimensions for the gauge length, grip sections, and fillets as per ASTM E8/E8M.[\[14\]](#)
- Ensure the surface of the specimen is smooth and free from any machining marks or defects that could act as stress concentrators.

#### 2. Test Setup:

- Mount the specimen into the grips of a universal testing machine, ensuring proper alignment to apply a uniaxial tensile load.
- Attach an extensometer to the gauge section of the specimen to accurately measure strain.

### 3. Testing Procedure:

- Apply a tensile load to the specimen at a constant strain rate as specified in ASTM E8/E8M. [\[14\]](#)
- Continuously record the applied load and the corresponding elongation of the gauge section until the specimen fractures.

### 4. Data Analysis:

- From the load-elongation curve, calculate the following properties:
- Tensile Strength (Ultimate Tensile Strength): The maximum stress the material can withstand before fracture.
- Yield Strength: The stress at which the material begins to deform plastically (typically determined using the 0.2% offset method).
- Elongation: The percentage increase in the gauge length after fracture, indicating the material's ductility.
- Reduction of Area: The percentage decrease in the cross-sectional area at the point of fracture.

## Protocol 4: Corrosion Testing - Salt Spray (Fog) Test (ASTM B117)

This protocol outlines the procedure for conducting a salt spray test according to ASTM B117 to evaluate the corrosion resistance of **magnesium** alloys. [\[9\]](#)[\[11\]](#)[\[12\]](#)[\[15\]](#)[\[20\]](#)

### 1. Specimen Preparation:

- Clean the **magnesium** alloy specimens to remove any dirt, oil, or other contaminants from the surface.
- The cleaning method should be appropriate for the alloy and any surface treatment being evaluated.

### 2. Test Apparatus:

- Use a standardized salt spray cabinet that can maintain a controlled temperature and a continuous fog of a salt solution.

### 3. Test Solution:

- Prepare a 5% sodium chloride (NaCl) solution in distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.

### 4. Test Procedure:

- Place the specimens in the salt spray cabinet, ensuring they are supported at an angle (typically 15-30 degrees from the vertical) and do not contact each other.
- Operate the cabinet to generate a continuous fog of the salt solution at a constant temperature of 35°C.
- Expose the specimens to the salt spray for a predetermined duration, which can range from hours to days depending on the material and the desired level of testing.

### 5. Evaluation:

- After the exposure period, remove the specimens from the cabinet and gently rinse them to remove salt deposits.
- Visually inspect the specimens for signs of corrosion, such as pitting, blistering, or the formation of corrosion products.
- Quantitative analysis can be performed by measuring the mass loss of the specimens after removing the corrosion products.

## Protocol 5: Microstructure Analysis

This protocol describes the general procedure for preparing and analyzing the microstructure of **magnesium** alloys using optical and scanning electron microscopy.

### 1. Sample Sectioning and Mounting:

- Cut a representative section from the **magnesium** alloy component.
- Mount the section in a polymer resin to facilitate handling during polishing.

### 2. Grinding and Polishing:

- Grind the mounted sample using successively finer grades of silicon carbide paper to achieve a flat surface.
- Polish the ground surface using diamond suspensions of decreasing particle size (e.g., 9  $\mu\text{m}$ , 3  $\mu\text{m}$ , 1  $\mu\text{m}$ ) to obtain a mirror-like finish.
- A final polishing step with a colloidal silica or alumina suspension may be used to remove any remaining fine scratches.

### 3. Etching:

- Etch the polished surface with a suitable chemical etchant to reveal the microstructure. A common etchant for **magnesium**-aluminum alloys is a solution of picric acid in ethanol.[21][22] The etchant preferentially attacks different phases and grain boundaries, creating contrast for microscopic examination.

### 4. Microscopic Examination:

- Optical Microscopy (OM): Examine the etched surface under an optical microscope to observe the grain size, grain boundaries, and the distribution of secondary phases.
- Scanning Electron Microscopy (SEM): For higher magnification and detailed analysis of the microstructure, use an SEM. SEM can provide information on the morphology of precipitates and other microstructural features.
- Energy-Dispersive X-ray Spectroscopy (EDS): When coupled with SEM, EDS can be used to determine the elemental composition of different phases within the microstructure.

## Protocol 6: Hardness Testing - Vickers Hardness (ASTM E384)

This protocol follows the ASTM E384 standard for determining the microindentation hardness of **magnesium** alloys using a Vickers indenter.[23][24][25]

### 1. Specimen Preparation:

- Prepare a flat and polished surface on the **magnesium** alloy specimen, similar to the preparation for microstructure analysis, to ensure a clear indentation.[23]

### 2. Test Instrument:



- Use a microhardness tester equipped with a Vickers diamond indenter, which is a square-based pyramid with an angle of  $136^\circ$  between opposite faces.[26]

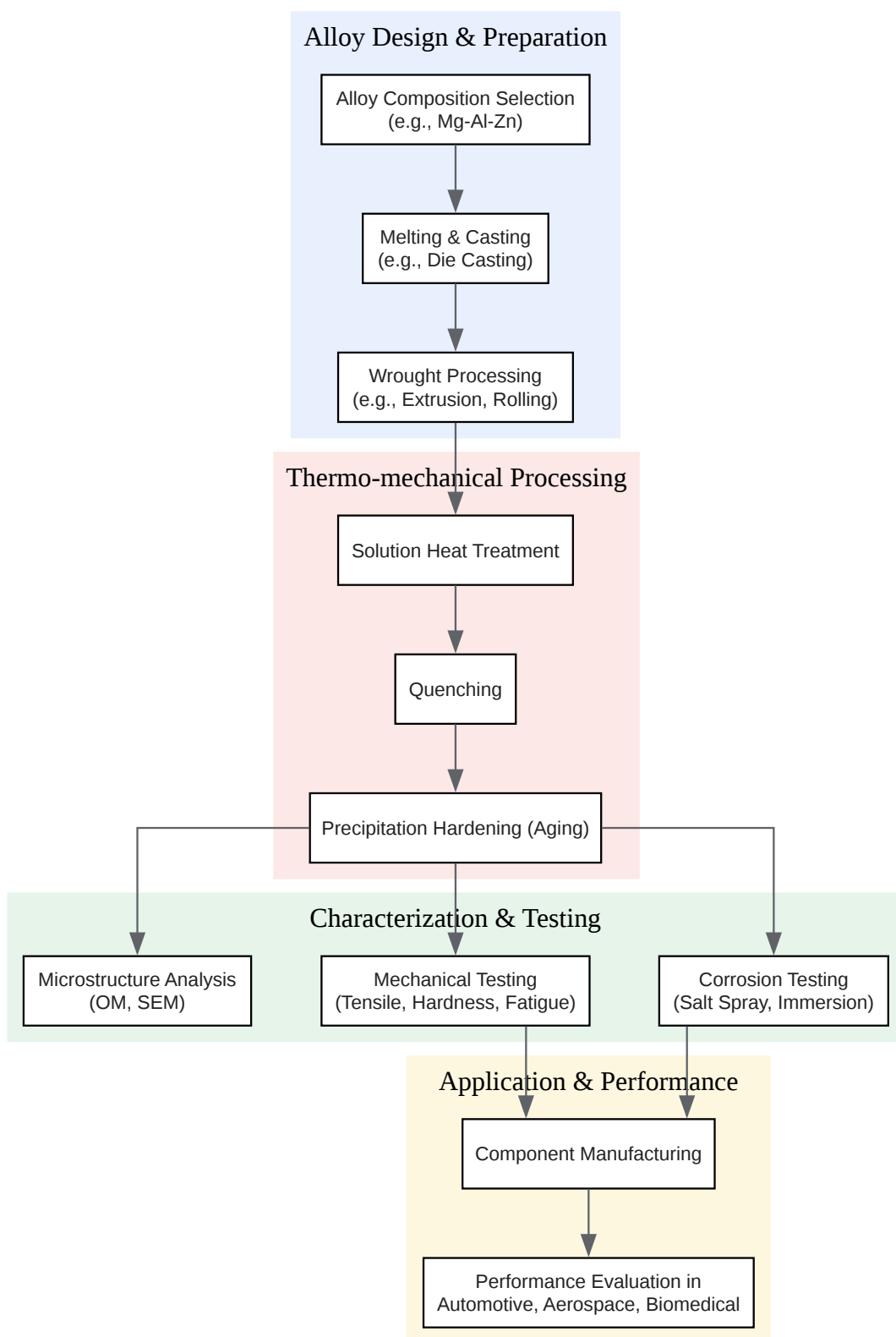
### 3. Test Procedure:

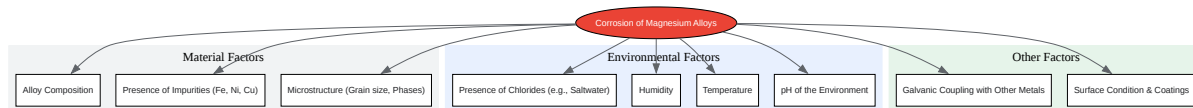
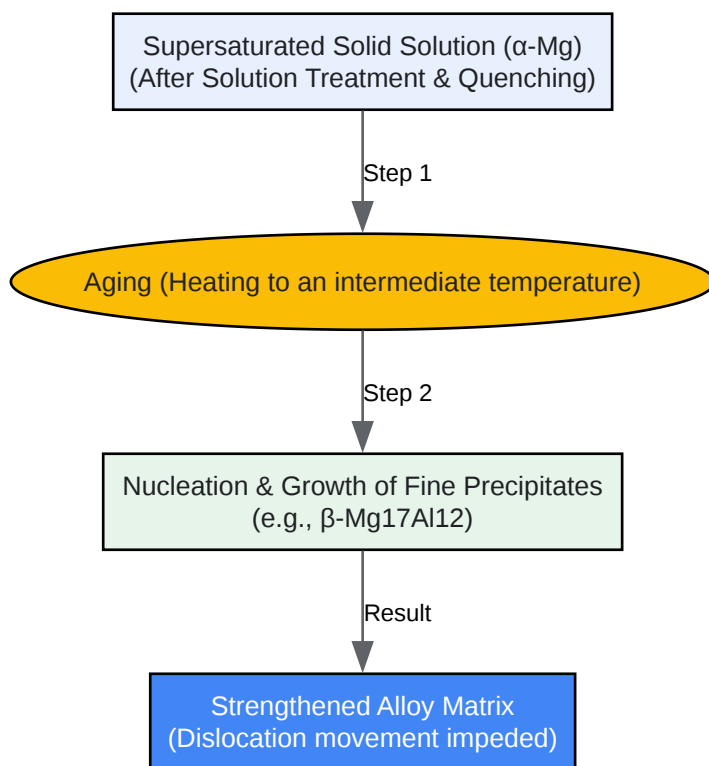
- Place the specimen on the stage of the microhardness tester.
- Apply a specific test load (typically in the range of 1 gf to 1000 gf) to the indenter for a set dwell time (usually 10-15 seconds).[23][26]
- The indenter presses into the surface of the material, creating a diamond-shaped indentation.

### 4. Measurement and Calculation:

- After removing the load, measure the lengths of the two diagonals of the indentation using the optical microscope of the tester.
- Calculate the Vickers hardness number (HV) using the formula that relates the applied load and the average diagonal length of the indentation.

## Mandatory Visualizations





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